3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11171918
InChI: InChI=1S/C13H17N3O2/c17-13-14-11-3-1-2-4-12(11)16(13)6-5-15-7-9-18-10-8-15/h1-4H,5-10H2,(H,14,17)
SMILES:
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol

3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one

CAS No.:

Cat. No.: VC11171918

Molecular Formula: C13H17N3O2

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one -

Specification

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
IUPAC Name 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one
Standard InChI InChI=1S/C13H17N3O2/c17-13-14-11-3-1-2-4-12(11)16(13)6-5-15-7-9-18-10-8-15/h1-4H,5-10H2,(H,14,17)
Standard InChI Key RMEAFCJCLSMPTA-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCN2C3=CC=CC=C3NC2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-one consists of a benzimidazol-2-one core fused with a morpholine moiety via a two-carbon ethyl spacer. The benzimidazol-2-one system comprises a bicyclic structure with a ketone group at the 2-position, while the morpholine group introduces a six-membered ring containing one oxygen and one nitrogen atom. Key structural attributes include:

  • Molecular formula: C13H15N3O2C_{13}H_{15}N_3O_2 (inferred from analogous compounds ).

  • Molecular weight: ~261.28 g/mol.

  • IUPAC name: 3-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazol-2-one.

The presence of the morpholine group enhances solubility in polar solvents and may influence receptor-binding interactions through hydrogen bonding .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one likely follows a multi-step protocol analogous to related benzimidazole derivatives:

  • Benzimidazol-2-one Core Formation:

    • Condensation of o-phenylenediamine with carbonyl sources (e.g., urea or phosgene) under acidic conditions .

    • Example: Reaction with lactic acid yields 1-(1H-benzimidazol-2-yl)ethanol, which is oxidized to the ketone .

  • N-Alkylation with Morpholine-Ethyl Groups:

    • Microwave-assisted nucleophilic substitution between benzimidazol-2-one and 2-chloroethylmorpholine in the presence of a base (e.g., K2CO3) .

    • Typical conditions: Acetonitrile solvent, reflux for 12–24 hours .

Yield Optimization

Key factors influencing reaction efficiency:

  • Temperature: Microwave irradiation reduces reaction times from hours to minutes while improving yields (e.g., 72–85% for analogs ).

  • Base Selection: Potassium carbonate outperforms weaker bases in deprotonating the benzimidazole nitrogen .

Pharmacological Profile and Mechanisms

Enzyme TargetIC50 (μM)Compound AnalogCitation
Cyclooxygenase-2 (COX-2)0.832b (methoxy-substituted)
Acetylcholinesterase (AChE)12.42j (ethoxy-substituted)
Monoamine Oxidase B (MAO-B)18.92m (alkyloxy-substituted)

The morpholine-ethyl side chain may enhance binding to enzyme active sites through:

  • Hydrogen bonding with morpholine’s oxygen atom.

  • Hydrophobic interactions from the ethyl spacer.

Anticancer Activity

Benzimidazole-chalcone hybrids with morpholine groups exhibit potent cytotoxicity:

  • Compound 23a (structurally similar): IC50 = 3.2 μM against MCF-7 breast cancer cells .

  • Proposed mechanism: Disruption of microtubule assembly and induction of apoptosis .

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

Dual AChE/MAO-B inhibition positions this compound as a candidate for Alzheimer’s disease therapy. The morpholine group may improve blood-brain barrier permeability compared to simpler benzimidazoles .

Inflammation and Pain Management

COX-2 selectivity ratios (COX-2/COX-1 = 0.12 for analog 2b) suggest potential as non-ulcerogenic anti-inflammatory agents .

Antimicrobial Applications

While direct data are lacking, morpholine-benzimidazole hybrids inhibit Staphylococcus aureus (MIC = 8–16 μg/mL) .

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